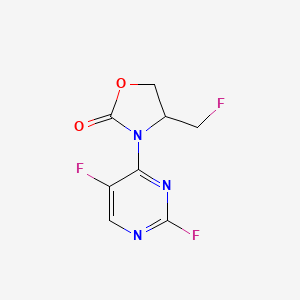
7a-Chloro-16a-methyl Prednisolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-Chloro-16a-methyl Prednisolone, also known as Alclometasone, is a synthetic glucocorticoid. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is effective in treating corticosteroid-responsive dermatoses, including atopic dermatitis, eczema, psoriasis, and allergic dermatitis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7a-Chloro-16a-methyl Prednisolone involves multiple steps, starting from prednisolone. The key steps include chlorination and methylation reactions. The chlorination is typically carried out using thionyl chloride or phosphorus pentachloride, while the methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 7a-Chloro-16a-methyl Prednisolone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogen acids or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogen acids or alkyl halides in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
7a-Chloro-16a-methyl Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Extensively used in dermatology for treating inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams and ointments for its anti-inflammatory properties.
Mecanismo De Acción
7a-Chloro-16a-methyl Prednisolone exerts its effects by binding to the glucocorticoid receptor. This binding leads to changes in gene expression, resulting in the suppression of pro-inflammatory mediators and the inhibition of leukocyte migration to sites of inflammation. The compound also decreases capillary permeability and vasodilation .
Comparación Con Compuestos Similares
Prednisolone: A glucocorticoid with similar anti-inflammatory properties but without the chlorination and methylation modifications.
Methylprednisolone: Another glucocorticoid used for similar indications but with different pharmacokinetic properties.
Betamethasone: A potent glucocorticoid with a different structure but similar therapeutic uses.
Uniqueness: 7a-Chloro-16a-methyl Prednisolone is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive effects while potentially reducing side effects compared to other glucocorticoids .
Propiedades
Fórmula molecular |
C22H29ClO5 |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
(10R,13S,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11?,14?,15?,16?,18?,19?,20-,21-,22-/m0/s1 |
Clave InChI |
FJXOGVLKCZQRDN-LHRFLCFZSA-N |
SMILES isomérico |
CC1CC2C3C(CC4=CC(=O)C=C[C@@]4(C3C(C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl |
SMILES canónico |
CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B14791119.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B14791122.png)
![5-[3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14791142.png)


![2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione](/img/structure/B14791160.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B14791161.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride](/img/structure/B14791162.png)

![2-Chloro-6-iodo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B14791173.png)
![(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde](/img/structure/B14791181.png)



